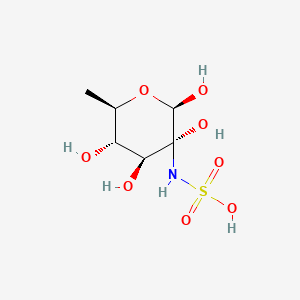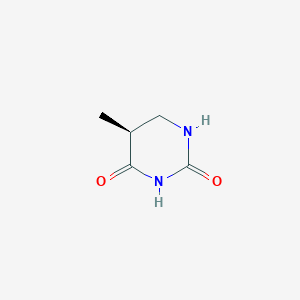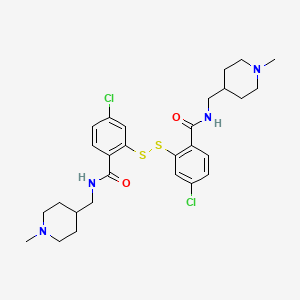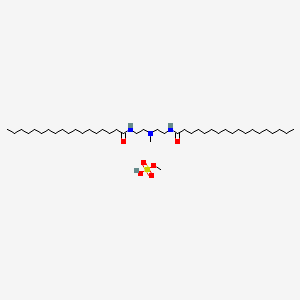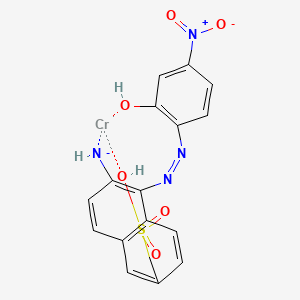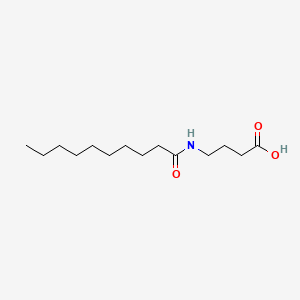
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H9NOClH It is a hydrochloride salt form of 1-(1,2-dihydro-3-pyridyl)ethan-1-one, which is a derivative of pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dihydro-3-pyridyl)ethan-1-one hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-(1,2-dihydro-3-pyridyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(1,2-Dihydro-3-pyridyl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-(pyridin-4-yl)ethan-1-one: Another pyridine derivative with similar chemical properties but different biological activities.
1-(1,2-dihydro-4-pyridyl)ethan-1-one: A structural isomer with distinct reactivity and applications.
Propiedades
Número CAS |
84912-07-2 |
|---|---|
Fórmula molecular |
C7H9NO.ClH C7H10ClNO |
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
1-(1,2-dihydropyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h2-4,8H,5H2,1H3;1H |
Clave InChI |
ORWYYDIZXNMHQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


